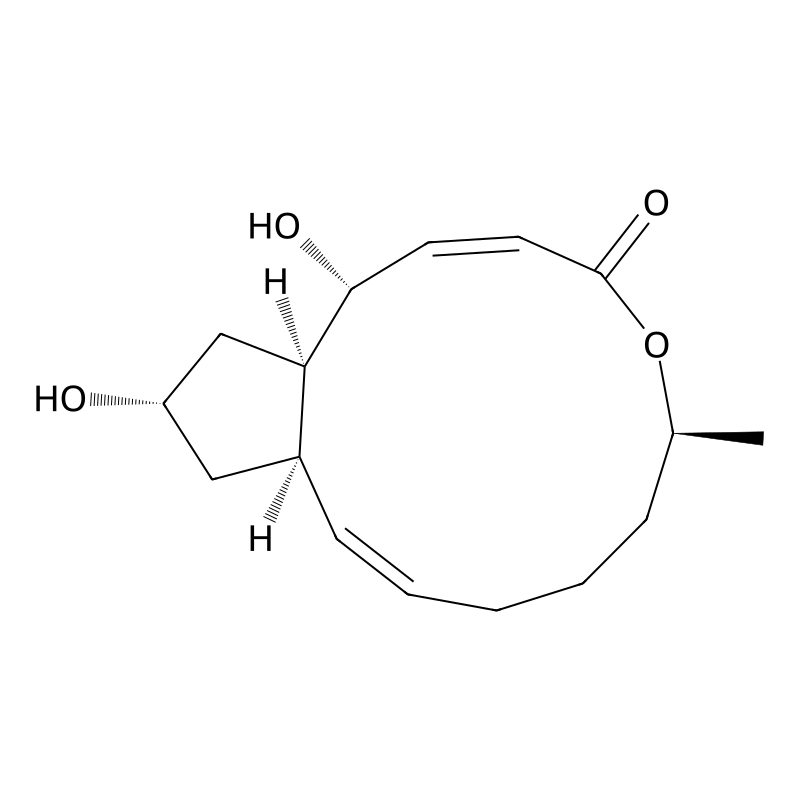

Brefeldin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: Inhibiting Vesicle Transport

Brefeldin A's primary value in research stems from its specific disruption of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. The following diagram illustrates its mechanism of action at the molecular level.

The molecular target of this compound is a guanine nucleotide exchange factor (GEF) called GBF1 [1]. The inhibition of this pathway has a dramatic downstream effect: it induces the fusion of the Golgi apparatus with the endoplasmic reticulum, effectively causing the Golgi to collapse and leading to a blockade of the entire secretory pathway [1] [2] [3].

Experimental Protocol: Using BFA in Cell Culture

When using this compound in experimental settings, specific conditions must be optimized for different cell types. The table below outlines a generalized protocol and specific examples from the literature.

| Aspect | General Protocol / Examples |

|---|---|

| Stock Solution | Typically dissolved in DMSO at high concentration (e.g., 5-20 mg/mL) [1]. Aliquots are stable at -20°C for about one month [1] [3]. |

| Working Concentration | Varies by cell type and assay; commonly used in the range of 0.1 µg/mL to 10 µg/mL (approximately 0.36 µM to 36 µM) [4]. |

| Incubation Time | Effects can be observed rapidly, often within minutes to a few hours [4]. |

| Example: HUVEC Cells | 10 µM for 1 hour to abolish hypoxia-induced ATP release [4]. |

| Example: Caco-2 Cells | 2.5 µM for 30 minutes to attenuate TGF-β1-mediated increase in SERT function [4]. |

| Example: HeLa Cells | 5 µg/mL for 3 hours to induce Golgi fragmentation [4]. |

| Key Consideration | The effect of BFA is often reversible. Upon its removal, the Golgi apparatus can re-form, and protein transport resumes [2]. |

Biological Context and Research Applications

This compound is a crucial tool in cell biology with several key applications:

- Studying Protein Secretion Pathways: BFA helps map the routes proteins take through the secretory system. Its ability to block most, but not all, secreted proteins has been instrumental in discovering alternative, non-classical secretion pathways in organisms like the malaria parasite Plasmodium falciparum [2].

- Inducing Endoplasmic Reticulum (ER) Stress: The accumulation of proteins that cannot be transported out of the ER induces ER stress and the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis [1]. This makes BFA a useful compound for studying stress pathways and cell death.

- Cancer Research: Due to its ability to induce apoptosis, BFA has been investigated for its anti-cancer properties in various cell lines, including leukemia and breast cancer [4] [2]. A more stable, water-soluble prodrug called Breflate has been developed for in vivo studies [2].

References

Brefeldin A mechanism of action

Experimental Insights

To effectively study BFA's mechanism, specific experimental protocols and models are required. The table below outlines key methodologies cited in the literature.

| Research Focus | Experimental Model | Detailed Methodology & Conditions |

|---|

| Studying Signaling Activation | Differentiated 3T3-L1 adipocytes [1] | 1. Serum Starvation: 4 hours to reduce background signaling. 2. Inhibitor Pre-treatment: 1 hour with PI3K inhibitor (e.g., 1 μM Wortmannin) or Akt inhibitors (e.g., MK2206, Perifosine). 3. BFA Treatment: 30 minutes at 5 μg/mL. 4. Readout: Western blot for p-Akt(Ser473), p-AS160(Thr642/Ser588). | | Investigating Anticancer & Pro-apoptotic Effects | HepG2 hepatocellular carcinoma cells [2] | 1. Treatment: BFA alone (0.25 mg/L) or in combination with Tunicamycin (TM, 1 mg/L) for 24 hours. 2. Viability Assay: MTT assay. 3. Apoptosis Detection: Flow cytometry and Acridine Orange staining. 4. ER Stress Measurement: Western blot/qRT-PCR for BiP, p-PERK, p-eIF2α, ATF4, CHOP, caspase-3, and PARP-1. | | Analyzing Fungal Adaptation | Candida albicans SC5314 [3] | 1. Adaptation: Grow in YPD broth with sub-inhibitory (4 μg/mL) or inhibitory (32 μg/mL) BFA. 2. Spot Assay: 10-fold serial dilutions spotted on YPD plates with/without BFA. Incubate at 37°C for 2 days. 3. Genomic Instability: Daily passaging in drug-free YPD broth for 10 passages, followed by testing for BFA tolerance loss. |

Mechanism of Action Visualizations

The following diagrams illustrate the primary and secondary mechanisms of Brefeldin A.

BFA inhibits Arf GEFs, preventing COP-I recruitment and vesicle transport, leading to ER stress and apoptosis.

BFA activates insulin signaling pathway components, promoting GLUT4 translocation and modulating gene expression.

Research Implications & Future Directions

- Multi-Target Effects: BFA's ability to activate the insulin pathway demonstrates it has multiple intracellular targets beyond GEFs [1]. Phenotypes observed in experiments are likely multi-component responses.

- Therapeutic Potential: BFA induces apoptosis in cancer cells like HepG2, and this effect can be synergistically enhanced with other ER stress inducers like Tunicamycin [2].

- Drug Resistance Mechanisms: Studies in Candida albicans show that aneuploidy is a key, reversible adaptation mechanism to BFA [3]. This highlights the role of genome plasticity in drug resistance.

References

Molecular Mechanism of BFA Inhibition

BFA does not bind to ARF or its guanine nucleotide-exchange factor (GEP) in isolation. Instead, it specifically targets and stabilizes the transient, low-affinity docking complex that forms between GDP-bound ARF and the Sec7 domain of a GEP [1]. The table below summarizes the key parameters of this interaction.

| Aspect | Details |

|---|---|

| Primary Target | Sec7 domain of certain ARF GEFs (Guanine nucleotide-exchange Factors) [1] [2]. |

| Inhibition Mechanism | Uncompetitive inhibition (requires ARF-GDP/GEP complex) [1]. |

| Stabilized Complex | Intermediate docking complex of ARF1-GDP and Sec7d [1]. |

| Critical Sec7 Residues | Pairs at positions 190-191 (e.g., YS) and 198-208 (e.g., DM) for BFA sensitivity [1]. |

| Critical ARF1 Residue | Histidine 80 (H80) in the switch II region [1]. |

| Effect on Catalysis | Prevents glutamic finger (E156) from accessing and destabilizing GDP [1]. |

| Final Outcome | Blockade of GTP-binding to ARF, preventing ARF-GTP mediated coat protein recruitment and vesicle budding [3] [4]. |

This binding acts as a wedge, preventing the conformational changes necessary for the Sec7 domain's "glutamic finger" to penetrate ARF's nucleotide-binding site and displace GDP. This halts the formation of active ARF-GTP, which is required for the recruitment of coat proteins and subsequent vesicle budding from the ER and Golgi membranes [3] [4] [1]. The resulting blockade of protein traffic leads to a absorption of the Golgi apparatus into the endoplasmic reticulum and induces ER stress [3].

Experimental Analysis of BFA Activity

The study of BFA's effects relies on specific biochemical and cellular assays. Key methodologies are outlined below.

Guanine Nucleotide-Exchange (GEP) Activity Assay

This core assay directly measures the inhibition of Sec7 domain activity.

- Principle: Measures the acceleration of GTPγS binding to ARF by a GEP, and its inhibition by BFA [5] [2].

- Procedure:

- Incubation: A sample containing GEP activity is incubated with purified ARF1/3 and [³⁵S]GTPγS without or with BFA (e.g., 200 µM) [2].

- Separation: Protein with bound nucleotide is collected on a nitrocellulose filter [5].

- Quantification: Bound radioactivity is measured. The difference in GTPγS binding in the absence versus presence of BFA represents the BFA-inhibited GEP activity [2].

- Key Conditions: The assay buffer typically contains phosphatidylserine and uses low Mg²⁺ concentrations to facilitate nucleotide exchange [2].

Direct BFA Binding Measurements

This method uses radiolabeled BFA to characterize the stabilization of the abortive complex.

- Principle: Uses a fast filtration technique with [³H]BFA to show that binding requires the presence of both a BFA-sensitive Sec7d and ARF1 in its GDP-bound form [1].

- Procedure:

- Complex Formation: [³H]BFA, Sec7d, and [Δ17]ARF1–GDP are mixed sequentially.

- Filtration: Aliquots are diluted in cold buffer and filtered through nitrocellulose. The small [³H]BFA ligand is retained only when bound to a protein complex [1].

- Analysis: Bound radioactivity is measured to quantify complex formation under various conditions (e.g., with mutant proteins) [1].

The following diagram illustrates the logical workflow for experimentally determining BFA's mechanism of action and its downstream cellular consequences.

Research Applications and Context

- As a Research Tool: BFA is invaluable for synchronizing cells in a trafficking-blocked state, studying Golgi structure and dynamics, and inducing ER stress to probe the unfolded protein response (UPR) and apoptosis pathways, particularly in cancer research [3] [6].

- Comparative Specificity: Unlike monensin (disrupts Golgi pH) or nocodazole (disrupts microtubules), BFA offers precise, rapid, and reversible inhibition of the very initial step of coat recruitment [3] [7].

References

- 1. Binding site of brefeldin A at the interface between ... [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Cloning, and Characterization of this compound- ... [sciencedirect.com]

- 3. This compound: Mechanistic Insights and Advanced Applicatio... [er-mscarlet.com]

- 4. Inhibition by this compound of a Golgi membrane enzyme that ... [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of a this compound-inhibited guanine nucleotide ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (BFA): Redefining Vesicle Transport Inhibitio... [crisprcasy.com]

- 7. This compound (BFA): Precision Targeting of ER–Golgi Traffi... [golgi-mturquoise2.com]

Core Mechanism of BFA Action on GBF1

BFA specifically inhibits the activation of ADP-ribosylation Factors (Arfs) by GBF1. The table below summarizes the key components of this mechanism:

| Component | Role in the Mechanism | Effect of BFA |

|---|---|---|

| GBF1 | Golgi-associated guanine nucleotide exchange factor (GEF); activates Arf GTPases by catalyzing GDP/GTP exchange [1]. | Primary target [2]. |

| Arf-GDP | Inactive, cytosolic form of the Arf GTPase. | Forms a complex with GBF1 and BFA [3]. |

| Sec7 Domain | The catalytic domain in GBF1 where nucleotide exchange on Arf occurs [1]. | BFA binds at the interface of the Arf-GDP–GBF1 complex [3]. |

| Arf-GTP | Active, membrane-bound form of Arf; recruits coat proteins (like COPI) for vesicle formation [4]. | Production is blocked; leads to failure in vesicle budding and cargo transport [4]. |

| Cellular Outcome | Maintenance of Golgi structure and secretory traffic. | Golgi apparatus disassembles and fuses with the Endoplasmic Reticulum [4]. |

The mechanism can be visualized as a pathway that leads to the disruption of Golgi structure and function:

This diagram illustrates how BFA stabilizes a transient complex, preventing Arf activation and leading to a breakdown of the secretory pathway.

Quantitative Data on BFA-GBF1 Interaction

The effectiveness of BFA is demonstrated through specific quantitative measurements and experimental observations:

| Parameter | Measurement/Observation | Context & Citation |

|---|---|---|

| GBF1 Membrane Residence Time | Rapid cycling (t₁/₂ ~ seconds) | FRAP analysis in live cells [1]. |

| Effect of BFA on GBF1 Dynamics | Stabilized on membrane | FRAP shows cycling stops with BFA [1]. |

| In Vivo Arf1-GTP Level Inhibition | Yes, inhibited | BFA inhibits GBF1 activity on Arf1 in cells [1]. |

| Cellular BFA Concentration | 5 μg/mL | Common working concentration [5]. |

| Animal Toxicity (LD₅₀) | 250 mg/kg (mice, intraperitoneal) | Reported animal toxicity data [4]. |

Experimental Protocol: Key Assays for BFA/GBF1 Biology

Researchers commonly use the following assays to study BFA's effects and GBF1 function, which can be adapted for drug discovery workflows.

GBF1 Membrane Association and Dynamics (FRAP)

This protocol assesses how GBF1 interacts with Golgi membranes and how BFA alters this dynamic process [1].

- Objective: To determine the dynamics of GBF1 binding to Golgi membranes and the stabilizing effect of BFA.

- Materials:

- Cells (e.g., COS7, NRK, or HeLa).

- DNA construct: YFP (or GFP)-tagged GBF1.

- BFA stock solution (e.g., 5-10 mg/mL in DMSO or ethanol).

- Confocal microscope with FRAP capability.

- Lab-Tek chambered coverglasses or glass-bottom culture dishes.

- Procedure:

- Transfection: Transiently transfect cells with the YFP-GBF1 construct.

- BFA Treatment (Optional): For test samples, treat cells with BFA (e.g., 5 μg/mL) for a short period (e.g., 5-30 minutes) before imaging.

- Image Acquisition: Identify a cell with clear Golgi-localized YFP-GBF1.

- Photobleaching: Use a high-intensity laser pulse to bleach the YFP signal in a specific region of interest (ROI) on the Golgi.

- Recovery Monitoring: Capture images at short intervals (e.g., every few seconds) post-bleach to monitor the fluorescence recovery as unbleached YFP-GBF1 moves into the bleached area.

- Data Analysis: Plot fluorescence intensity over time in the bleached ROI. Calculate the half-time of recovery (t₁/₂). BFA treatment will significantly increase the t₁/₂, indicating stabilized membrane association [1].

GBF1 Functional Replacement Assay

This cell-based assay tests the functional capacity of mutant GBF1 proteins, crucial for identifying critical functional domains or the effect of mutations [6].

- Objective: To evaluate whether a mutant GBF1 (e.g., BFA-resistant or with domain mutations) can rescue the cellular functions of depleted endogenous GBF1.

- Materials:

- Cells (e.g., HeLa).

- siRNA targeting the 3' UTR of endogenous human GBF1.

- Expression plasmid for a BFA-resistant (or other mutant) GBF1 that is resistant to the siRNA (e.g., from a different species or with silent mutations).

- BFA.

- Antibodies for Golgi markers (e.g., GM130) and COPI (e.g., β-COP).

- Procedure:

- Depletion and Replacement: Co-transfect cells with GBF1-targeting siRNA and the rescue plasmid expressing the mutant GBF1.

- BFA Challenge: Treat cells with BFA to inhibit any remaining endogenous, BFA-sensitive GBF1.

- Functional Readouts:

- Golgi Integrity: Immunofluorescence staining with a Golgi marker. A functional GBF1 will maintain a compact perinuclear Golgi structure despite BFA treatment [6].

- COPI Recruitment: Immunofluorescence for β-COP. A functional GBF1 will recruit COPI coats to Golgi membranes [6].

- Secretion Assay: Measure the trafficking of a reporter cargo (e.g., a secreted protein or a temperature-blocked VSV-G protein) [6].

Roles of GBF1 and Implications of BFA Inhibition

Understanding the broader cellular roles of GBF1 explains the wide-ranging consequences of its inhibition by BFA.

| Role of GBF1 | Biological Process | Consequence of BFA Inhibition / GBF1 Disruption |

|---|---|---|

| Secretory Traffic | ER-Golgi & intra-Golgi transport; COPI vesicle formation [4]. | Golgi disassembly, blocked secretion [4]. |

| Viral Replication | Replication complex formation for viruses (e.g., Dengue, Polio) [7]. | Inhibition of viral replication [7]. |

| Cell Signaling | Activation of insulin signaling pathway components [5]. | Phosphorylation of IR, IRS-1, Akt, and AS160 [5]. |

| Cytokinesis | Successful completion of cell division [8]. | Mitotic defects, multi-nucleation [8]. |

| Cellular Homeostasis | Integration into distinct interactive networks [8]. | Differential effects based on specific GBF1 phosphorylation [8]. |

Research and Drug Discovery Applications

The BFA-GBF1 paradigm offers valuable insights and tools for developing novel therapeutics:

- GBF1 as an Antiviral Target: The dependence of many viruses (e.g., Dengue, Enteroviruses) on GBF1 for replication makes it a promising host-directed antiviral target [9] [7]. Inhibiting GBF1 could potentially block the replication of a broad spectrum of viruses.

- Understanding Off-Target Effects: BFA's unexpected activation of the insulin pathway highlights a critical consideration for drug discovery [5]. This underscores the need for highly specific inhibitors to deconvolve complex cellular phenotypes and avoid unintended side effects.

- Leveraging New Technologies: Modern proteomic techniques like CETSA (Cellular Thermal Shift Assay) can be used to validate direct target engagement in live cells, as demonstrated by the confirmation of GBF1 as BFA's primary target [2]. This provides a model for characterizing future compounds.

BFA's primary and well-established mechanism is the inhibition of GBF1, leading to a disruption of Arf activation and secretory traffic. However, as research evolves, its additional effects on signaling and dependence on cellular context highlight the complexity of this tool compound. For drug discovery, GBF1 remains a compelling target, particularly for antiviral strategies, but requires the development of next-generation, highly specific inhibitors.

References

- 1. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange ... [pmc.ncbi.nlm.nih.gov]

- 2. Fungal Genomes in Drug Discovery: Application of CETSA ... [pelagobio.com]

- 3. This compound Acts to Stabilize an Abortive ARF–GDP–Sec7 ... [sciencedirect.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. Novel effects of this compound (BFA) in signaling through the ... [pmc.ncbi.nlm.nih.gov]

- 6. Highly conserved motifs within the large Sec7 ARF guanine nucleotide... [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomic Analysis of Host-Virus Interactions ... [pubmed.ncbi.nlm.nih.gov]

- 8. Site-specific phosphorylations of the Arf activator GBF1 ... [nature.com]

- 9. GBF1 golgi this compound resistant guanine nucleotide ... [ncbi.nlm.nih.gov]

Solubility and Storage Specifications

| Property | Specification |

|---|---|

| Molecular Weight | 280.36 g/mol [1] [2] [3] |

| Purity | ≥99% [1] [3] [4] |

| Physical Form | White to off-white crystalline powder [2] [5] |

| Solubility in DMSO | 10-100 mg/mL [1] [2] [4] |

| Solubility in Ethanol | 5-25 mg/mL [1] [2] |

| Water Solubility | Very slight / Poor [2] [5] |

| Solid Storage | -20°C, desiccated [1] [2] |

| Solid Stability | Up to 24 months (lyophilized) [1] |

| Solution Storage | Store at -20°C [1] [6] |

| Solution Stability | Use within 1-3 months; aliquot to avoid freeze-thaw cycles [1] [2] [6] |

Experimental Preparation and Usage

Stock Solution Preparation

For a typical 10 mg/mL stock solution [1]:

- Dissolve 5 mg of Brefeldin A powder in 0.5 mL of a suitable solvent like DMSO or ethanol.

Working Concentration Guidelines

Working concentrations and treatment duration vary significantly depending on the desired biological effect [1]:

- Inhibition of ER to Golgi trafficking: Can be observed as low as 100 ng/mL (approx. 0.36 µM) [1].

- Induction of apoptosis: Requires prolonged treatment at higher concentrations, around 10 μg/mL (approx. 35.7 µM) [1].

- Intracellular staining for flow cytometry: A 1,000X concentrate is often diluted to a 1X working concentration in cell culture medium. It is recommended that cells are cultured with this compound for less than 24 hours to maintain cell viability [6].

Key Mechanisms and Practical Notes

- Primary Mechanism: this compound reversibly inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. It primarily works by preventing the activation of ADP-ribosylation factor (ARF) proteins, which disrupts the binding of coat proteins and prevents vesicle formation. This leads to a collapse of the Golgi apparatus into the ER [1] [2] [3].

- Handling Note: Completely thaw frozen stock solutions before use, as DMSO freezes at temperatures around 4°C [6].

- Safety: this compound is toxic if swallowed and should be handled with appropriate personal protective equipment [5] [4].

Experimental Workflow for Intracellular Staining

The following diagram outlines a typical workflow for using this compound in intracellular cytokine staining, a common application in immunology research:

Workflow for intracellular cytokine staining using this compound.

This compound is a powerful tool for studying protein transport and cellular signaling. The most critical parameters for your experiments will be the specific working concentration and treatment time, which should be optimized for your cell type and research goals.

References

Brefeldin A lactone antiviral

Introduction to Brefeldin A

This compound (BFA) is a fungal macrocyclic lactone first isolated from Penicillium brefeldianum [1]. It is a potent inhibitor of intracellular protein transport, acting primarily between the Endoplasmic Reticulum (ER) and the Golgi apparatus [2]. This core mechanism underlies its diverse biological actions, which include antiviral, antitumor, and antifungal activities [3] [1] [2]. While initially investigated as an antiviral drug, its clinical use has been limited [1]. Currently, BFA is predominantly a critical research tool for studying membrane traffic and protein secretion [1].

Molecular Mechanism of Action

The primary molecular target of BFA in mammalian cells is a guanine nucleotide exchange factor (GEF) called GBF1 [1]. GBF1 is responsible for activating ADP-ribosylation factors (ARFs), small GTPases that are essential for the formation of transport vesicles [1] [4].

The mechanism can be summarized as follows:

- BFA inhibits the function of GBF1, preventing the activation of ARF GTPases [1] [5].

- A lack of active ARF prevents the recruitment of coat protein complexes (COP-I) to the Golgi membrane [1].

- Without the coat protein, vesicle formation and subsequent transport from the ER to the Golgi are blocked [1].

- This leads to a resorption of the Golgi apparatus into the ER and an accumulation of proteins within the ER [1] [4].

- The accumulation of proteins and disruption of cellular homeostasis can trigger the Unfolded Protein Response (UPR) and lead to apoptosis [1].

The script below illustrates this core pathway, showing how BFA binding disrupts the normal vesicle formation process.

Visualization of BFA's inhibition of vesicle formation between ER and Golgi

Antiviral Activities and Evidence

BFA exhibits antiviral effects against a range of viruses by interfering with various stages of their life cycles, particularly those dependent on the host's secretory pathway.

The table below summarizes the antiviral effects of BFA against specific viruses and the proposed mechanisms.

| Virus | Reported Antiviral Effect | Proposed Mechanism of Action |

|---|---|---|

| Dengue Virus (DENV-2) [6] | Significant inhibition of viral replication in Vero cells at 5 µg/mL. | Disruption of viral particle maturation and transport via the secretory pathway. |

| Encephalomyocarditis Virus (EMCV) [3] | Decreased interferon-induced antiviral activity. | Inhibition of interferon-induced enzymes (2'-5' oligoadenylate synthetase and PKR kinase). |

| Human Immunodeficiency Virus (HIV-1) [6] | Inhibited replication. | Prevention of proper folding/assembly of the viral envelope glycoprotein in the ER. |

| Vaccinia Virus & Newcastle Disease Virus [6] | Inhibited replication. | General disruption of the secretory pathway essential for viral morphogenesis. |

It is crucial to note that BFA's effect is not universally inhibitory. For instance, one study found that it antagonized the natural antiviral action of interferon against Encephalomyocarditis virus (EMCV) in mouse cells [3]. Furthermore, while BFA reduced Dengue virus replication in cell culture, it did not protect mice from a lethal DENV-2 challenge [6].

Experimental Protocols

BFA is widely used in laboratory research. The following are common protocols for its application in antiviral and cell biology studies.

In Vitro Antiviral Assay in Cell Culture

This protocol is adapted from studies on Dengue virus [6].

- Cell Culture: Use adherent cells like Vero cells (African green monkey kidney cells) grown in standard culture medium.

- Drug Preparation: Prepare a stock solution of BFA in DMSO (e.g., 5-10 mg/mL) and store at -20°C. Dilute in cell culture medium to the final working concentration before use. A common non-cytotoxic working concentration is 5 µg/mL [6].

- Infection and Treatment:

- Infect cell monolayers with the virus at a specific multiplicity of infection (MOI).

- Remove the viral inoculum and wash the cells.

- Add culture medium containing the desired concentration of BFA.

- Incubate for the desired period (e.g., 24-48 hours).

- Viral Load Quantification:

- Collect cell culture supernatants and/or cell lysates.

- Quantify viral replication using methods like plaque assay to determine infectious titer or qRT-PCR to measure viral RNA copies [6].

Intracellular Protein Trafficking Inhibition

This is a general protocol for using BFA to block protein secretion, such as in cytokine staining assays [7] [2].

- Cell Stimulation: Stimulate cells (e.g., whole blood, PBMCs, or cell lines) with an activating agent like PMA (phorbol myristate acetate) and Ionomycin.

- BFA Treatment: Simultaneously add BFA to the culture. A standard working concentration is 5-10 µg/mL (approx. 18-35 µM) [7] [2].

- Incubation: Incubate cells for a defined period, typically 4 to 6 hours. Longer incubations (e.g., 18 hours) may affect cell viability [7].

- Analysis: After incubation, cells can be harvested for:

The workflow for a typical intracellular cytokine staining experiment using BFA is illustrated below.

Key steps for using BFA to detect intracellular cytokines by flow cytometry

Research Applications Beyond Antiviral Studies

The unique action of BFA makes it invaluable in diverse research areas:

- Immunology: As a protein transport inhibitor to trap cytokines inside cells for detection by flow cytometry, enabling the identification of specific cytokine-producing immune cell subsets [7].

- Cell Biology: To study the structure and function of the Golgi apparatus and ER, and to dissect the roles of specific proteins in cell division, polarization, and migration [4].

- Cancer Research: Investigation for its apoptosis-inducing and antitumor properties, with studies showing efficacy in various human cancer cell lines [4] [8]. A water-soluble prodrug (Breflate) has shown promise in animal models [4].

- Parasitology: Used to study unconventional protein secretion pathways in parasites like Plasmodium falciparum, the causative agent of malaria [4].

Key Considerations for Research Use

- Solubility and Storage: BFA is soluble in DMSO, methanol, and ethanol. It is recommended to store the solid desiccated at -20°C and to avoid repeated freeze-thaw cycles of solutions [1] [2].

- Cytotoxicity and Viability: BFA can induce ER stress and apoptosis, especially at higher concentrations or with prolonged exposure [4] [8]. It is crucial to determine the non-cytotoxic concentration and optimal treatment duration for your specific cell type.

- Lack of In Vivo Efficacy: Despite promising in vitro results, BFA may not be effective in vivo, as seen in the Dengue virus mouse model [6]. Factors like pharmacokinetics, metabolism, and toxicity can limit its therapeutic application.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | ER-Golgi protein trafficking inhibitor [invivogen.com]

- 3. This compound inhibits the antiviral action of interferon against ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound and Cytochalasin B reduce dengue virus ... [pmc.ncbi.nlm.nih.gov]

- 7. Differential Modulation of Surface and Intracellular Protein ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound (BFA) | ATPase inhibitor | Mechanism [selleckchem.com]

Brefeldin A biosynthetic pathway

Molecular Mechanism of Action

Brefeldin A exerts its primary effect by specifically targeting and inhibiting membrane traffic between the endoplasmic reticulum (ER) and the Golgi complex [1] [2].

- Primary Molecular Target: In mammalian and yeast cells, the main target of BFA is a guanine nucleotide exchange factor (GEF) called GBF1 [2].

- Inhibition of Arf1 Activation: GBF1 is responsible for activating the small GTPase Arf1 by converting it from its inactive GDP-bound form to the active GTP-bound form. This exchange occurs at the catalytic Sec7 domain of GBF1 [2].

- Prevention of COP-I Coat Recruitment: Activated Arf1-GTP is essential for recruiting coat protein complexes, particularly β-COP, a subunit of the COP-I coat. BFA reversibly inhibits GBF1 by binding to the complex it forms with the GDP-bound Arf1, preventing Arf1 activation. Consequently, COP-I coat proteins cannot be recruited to the Golgi membrane [2].

- Collapse of the Golgi into the ER: The lack of vesicle formation leads to a buildup of SNARE proteins in the Golgi, which is thought to increase the chances of aberrant fusion between the Golgi and ER membranes. This results in the characteristic morphological change where the Golgi complex is absorbed into the ER [2].

- Induction of ER Stress: The collapse of the Golgi and the subsequent disruption of protein trafficking can trigger the unfolded protein response (UPR), or ER stress, which may ultimately lead to apoptosis [2].

The following diagram illustrates this sequence of events:

BFA's mechanism of action from GBF1 binding to ER stress.

Experimental Applications and Protocols

BFA is widely used to study intracellular protein trafficking, glycosylation, and lipid biosynthesis. The experimental details below highlight its diverse applications.

Summary of Key Experimental Findings

The table below summarizes quantitative data and findings from pivotal studies utilizing this compound.

| Cell System / Model | BFA Concentration | Key Observed Effect | Experimental Method | Citation |

|---|---|---|---|---|

| Human Lung Fibroblasts | 50 ng/mL | Completely blocked collagen secretion; reduced intracellular collagen degradation from ~16% to <5%. | Metabolic labeling, pulse-chase, immunofluorescence, electron microscopy | [3] |

| Rat Ovarian Granulosa Cells | Not specified in excerpt | Inhibition of DSPG synthesis; HSPG chains synthesized were 2-3 times normal molecular size. | Metabolic labeling with [³⁵S]sulfate/[³H]glucosamine, ion-exchange/gel chromatography, enzyme digestion | [4] |

| Rat Hepatocytes | Not specified in excerpt | 2.4-fold stimulation of sphingomyelin biosynthesis from phosphatidylcholine. | Metabolic labeling with [methyl-³H]choline, pulse-chase, subcellular fractionation | [5] |

| Chlamydomonas reinhardtii | Not specified in excerpt | Induced ER stress; sterol biosynthesis via IRE1/bZIP1 pathway contributes to BFA resistance. | Mutant analysis, transcriptomics, sterol biosynthesis inhibitors | [6] |

Detailed Experimental Protocol: Intracellular Protein Degradation

The following protocol is adapted from a study on collagen degradation in human fetal lung fibroblasts [3]. This methodology can be adapted to study the degradation of other secretory proteins.

- Cell Culture: Maintain human fetal lung fibroblasts (e.g., IMR-90 or WI-38 cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

- BFA Treatment: Prepare a stock solution of BFA in ethanol or DMSO. For the experimental group, replace the culture medium with fresh medium containing BFA at a final concentration of 50 ng/mL. Include a vehicle control (e.g., 0.1% DMSO) for untreated cells.

- Metabolic Labeling (Pulse): After a pre-incubation period with BFA (e.g., 30-60 minutes), replace the medium with a methionine/cysteine-free medium containing BFA (or vehicle) and the radioactive precursor. For collagen specifically, use L-[5-³H]proline (e.g., 50 µCi/mL) to label the protein. Incubate for the desired pulse duration (e.g., 1-2 hours).

- Chase Phase: Remove the radioactive pulse medium and wash the cells with PBS. Add a chase medium containing an excess of unlabeled L-proline (e.g., 2 mM) and BFA (or vehicle). Return the cells to the incubator for the chase period (e.g., 0-6 hours).

- Sample Harvest and Fractionation:

- At various time points during the chase, collect the culture medium.

- Lyse the cells in a suitable buffer (e.g., RIPA buffer) to obtain the intracellular fraction.

- To isolate newly synthesized collagen, precipitate the protein from both the medium and cell lysate fractions using trichloroacetic acid (TCA) or ammonium sulfate.

- Analysis:

- Quantification: Measure the radioactivity in the TCA-precipitable material from both the intracellular and secreted fractions using a scintillation counter.

- Degradation Calculation: Intracellular degradation is calculated as the amount of radioactive protein that disappears from the intracellular fraction but does not appear in the secreted fraction over the chase period.

- Supporting Microscopy: Perform parallel experiments for immunofluorescence or electron microscopy. For immunofluorescence, fix cells after BFA treatment and stain with antibodies against Golgi markers (e.g., Golgin-97) and ER markers (e.g., Protein Disulfide Isomerase) to visually confirm the collapse of the Golgi into the ER [3] [2].

Drug Development and Analogue Synthesis

BFA's potent apoptosis-inducing activity in cancer cell lines makes it a promising lead compound, but its poor bioavailability and pharmacokinetic properties have hampered clinical development [7]. Research has focused on creating analogues to overcome these limitations.

- Structural Modifications: Key strategies include esterification or alkylation of the two hydroxyl groups to create prodrugs, modification of the C2-C3 alkene, and changes to the terminal methyl group or the macrocyclic skeleton itself [7].

- Structure-Activity Relationship (SAR): Studies reveal that:

- The 13-membered macrolactone ring with two trans-alkene moieties is crucial for activity. Saturation of the alkenes or opening the lactone ring significantly reduces potency [7].

- Esterification of the 7-hydroxyl group can produce analogues (e.g., 7-acetyl BFA) with activity equipotent to BFA, suggesting a viable prodrug strategy [7].

- Inversion of the stereochemistry at the 4-hydroxyl group (to 4S) leads to a substantial loss of activity [7].

- Prodrug Strategies: Conjugation of thiols to the C2-C3 alkene creates sulfoxide analogues that act as prodrugs. These are more water-soluble and are converted back to active BFA within cells via elimination. For example, a cysteine-conjugated analogue showed a significant improvement in water solubility (35 mg/mL vs. BFA's 2.8 mg/mL) [7].

Conclusion and Future Perspectives

This compound remains an indispensable tool for dissecting the intricacies of vesicular transport in the secretory pathway. Its well-characterized mechanism of inhibiting the Arf1 GEF GBF1 provides a means to synchronize and study ER-Golgi traffic. The experimental protocols detailed herein allow researchers to leverage BFA to study protein secretion, degradation, and post-translational modification.

Future research directions will likely focus on several key areas. Firstly, the development of BFA analogues with improved drug-like properties and selectivity continues to be a promising avenue for anticancer therapy. Secondly, exploring the complex interplay between BFA-induced ER stress and other cellular pathways, such as sterol biosynthesis as seen in microalgae, may reveal new biology and therapeutic targets [6]. Finally, BFA will continue to be a critical reagent for studying diseases associated with protein misfolding and trafficking defects.

References

- 1. This compound and the endocytic pathway. Possible ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound inhibits degradation as well as production and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effect of this compound on the biosynthesis ... [sciencedirect.com]

- 5. Stimulation of sphingomyelin biosynthesis by this compound ... [sciencedirect.com]

- 6. Sterol Biosynthesis Contributes to Brefeldin-A-Induced ... [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Synthesis and Discovery of this compound Analogs [pmc.ncbi.nlm.nih.gov]

cGAS as a Biomarker and Brefeldin A as a Therapeutic Candidate

The table below summarizes the core findings from the key study that links cGAS, IBD, and Brefeldin A.

| Research Aspect | Key Findings |

|---|---|

| cGAS Identification | Identified as a potential biomarker for IBD through analysis of human IBD cohorts and murine models [1] [2]. |

| cGAS Functional Role | cGAS knockout mice were less susceptible to DSS-induced colitis, confirming cGAS's functional role in promoting intestinal inflammation [1] [2]. |

| Drug Repurposing | A computational screen of a drug perturbation database predicted 43 candidate drugs. This compound was the top candidate with high potency to reverse colitis-associated gene expression [1] [2]. |

| Experimental Validation | This compound was validated in vivo to mitigate inflammatory response in a DSS-induced colitis mouse model and also showed anti-inflammatory effects in colon cancer cell lines [1] [2]. |

Experimental Protocol for Validating cGAS-STING Pathway Activity

The study did not detail the exact experiments used to validate this compound. However, the following is a standard protocol for assessing cGAS-STING pathway activation, which is foundational for this type of research [3].

1. Preparation of dsDNA Probes to Activate cGAS

- Design: Synthesize two complementary single-stranded DNA (ssDNA) oligonucleotides (e.g., 80-base pairs in length).

- Annealing: Mix equimolar amounts of the sense and anti-sense strands in an annealing buffer.

- Procedure: Heat the mixture to 95°C and then allow it to cool slowly to room temperature to form double-stranded DNA (dsDNA) probes. The resulting dsDNA can be purified and quantified for use [3].

2. Cell Transfection and Treatment

- Cell Culture: Use relevant murine or human cell lines. Mouse Embryonic Fibroblasts (MEFs) are a common model for verifying pathway functionality.

- Transfection: Transfect the cultured cells with the prepared dsDNA probes using a transfection reagent (e.g., jetPRIME). This delivers the DNA into the cytosol, mimicking the presence of aberrant self-DNA or pathogen DNA and activating cGAS.

- Control Groups: Include cells transfected with an empty vector or an irrelevant DNA as a negative control [3].

3. Validation of Pathway Activation Activation of the cGAS-STING pathway can be confirmed through two key methods:

- Western Blot Analysis:

- Targets: Analyze cell lysates for phosphorylation of key signaling molecules.

- Key Markers: Phosphorylation of STING (at Ser366) and TBK1 (at Ser172), and subsequent phosphorylation of IRF3 (at Ser396) [3].

- Gene Expression Analysis (RT-qPCR):

- Target Genes: Measure the expression of downstream genes induced by the pathway, such as Ifnβ (Type I Interferon beta) and Cxcl10 [3].

Research Workflow Visualization

The diagram below outlines the integrated framework used in the research to identify cGAS as a biomarker and this compound as a drug candidate.

Key Insights and Research Implications

- The Mechanism is Indirect: The evidence suggests this compound's therapeutic effect is related to its known function as a membrane transport inhibitor, likely disrupting the inflammatory processes driven by the cGAS-STING pathway or other related immune signaling, rather than through a direct interaction with the cGAS protein itself [1] [2].

- A Powerful Discovery Framework: The research demonstrates the power of combining computational biology (bioinformatics, drug repurposing databases) with traditional experimental validation (animal models, in vitro assays) to rapidly identify new therapeutic candidates for complex diseases like IBD [1] [2].

References

Brefeldin A unfolded protein response UPR

Experimental Data Summary

| Experimental Factor | Treatment/Inhibition Target | Effect on Collagen Type I Levels | Effect on Pathway Phosphorylation |

|---|---|---|---|

| ER Stress Inducer | Brefeldin A (BFA) | Increase in mRNA and protein [1] [2] | Activates IRE1α, PERK, ATF6, and p38 MAPK [1] |

| UPR Branch Inhibition | IRE1α inhibitor | Prevents increase [1] | Prevents BFA-induced activation of p38 MAPK and p-Smad3 nuclear accumulation [1] |

| PERK inhibitor | No effect [1] | Not Specified | |

| Kinase Inhibition | p38 MAPK inhibitor (SB203580) | Prevents increase [1] | Prevents BFA-induced p-Smad3 nuclear accumulation [1] |

| Transcription Factor Inhibition | Smad3 inhibitor (SIS3) | Prevents increase [1] | Reduces phosphorylated nuclear Smad3 [1] |

Detailed Experimental Protocol

The following methodology details the key experiments used to establish the pathway from BFA-induced ER stress to increased collagen production.

- 1. Cell Culture and Treatment: Experiments were performed on a cell line of immortalized non-tumoral rat hepatic stellate cells (HSCs) [1].

- 2. ER Stress Induction: Cells were treated with this compound (BFA) to induce ER stress and activate the Unfolded Protein Response [1].

- 3. Pathway Inhibition: Specific chemical inhibitors were used to dissect the contribution of different pathway components:

- IRE1α inhibitor: To block the IRE1α branch of the UPR.

- PERK inhibitor: To block the PERK branch of the UPR.

- p38 MAPK inhibitor: Cells were pretreated with SB203580 to inhibit p38 MAPK activity.

- Smad3 inhibitor: Cells were pretreated with SIS3 to inhibit Smad3 phosphorylation [1].

- 4. Outcome Measurements: The following parameters were measured to assess the effects:

- Collagen Type I: mRNA and protein levels were quantified.

- Protein Phosphorylation/Activation: Levels of phosphorylated p38 MAPK, Smad2, and Smad3 were analyzed, including the accumulation of phosphorylated Smad3 in the nucleus [1].

Signaling Pathway Visualization

The diagram below illustrates the sequential signaling pathway from BFA-induced ER stress to increased collagen type I production.

This model illustrates the specific pathway where BFA-induced UPR increases collagen type I, highlighting IRE1α and p38 MAPK as key signaling mediators and Smad3 as the final transcriptional activator [1]. The PERK branch of the UPR is shown to not be involved in this specific fibrogenic response [1].

Key Research Implications

The finding that BFA promotes a fibrogenic outcome in HSCs via the IRE1α-p38 MAPK-Smad3 axis [1] provides a potential mechanistic link between ER stress and the progression of liver fibrosis. This suggests that targeting components of this specific pathway, particularly IRE1α or the downstream p38 MAPK activity, could be a viable therapeutic strategy for treating fibrotic liver diseases.

References

Brefeldin A SNARE protein buildup

Core Mechanism of Brefeldin A

The table below summarizes the primary molecular targets and consequences of BFA treatment:

| Aspect | Description |

|---|---|

| Primary Target | Guanine nucleotide-exchange factors (GEFs) for ADP-ribosylation factors (ARFs) [1] [2]. |

| Key Action | Inhibits ARF activation by preventing GDP/GTP exchange [1] [2]. |

| Primary Consequence | Blocks association of COPI coat proteins with Golgi membranes, inhibiting vesicle budding and causing Golgi disassembly [2] [3]. |

| Overall Effect on Trafficking | Reversibly inhibits anterograde (ER-to-Golgi) transport, leading to accumulation of proteins in the ER and inhibition of protein secretion [3]. |

Experimental Considerations for SNARE Protein Analysis

Although a direct link to SNARE buildup is not established, your research could investigate this. BFA treatment alters membrane trafficking pathways, which may indirectly influence the localization and distribution of SNARE proteins that operate at the ER-Golgi interface and beyond.

The following diagram illustrates the experimental workflow you could employ to analyze SNARE protein localization in response to BFA:

For such an experiment, here are key methodological details based on typical use of BFA:

- Working Concentrations: A wide range is used. For disrupting the Golgi apparatus, effective concentrations can be as low as 100 ng/ml (~0.36 µM). Many studies use higher concentrations, such as 1-10 µg/ml (~3.6-36 µM) [3]. Apoptosis can be induced with prolonged treatment at 10 µg/ml [3].

- Treatment Duration: Effects on ER-to-Golgi trafficking can be observed within 1.5 hours [3]. The optimal duration should be determined empirically for your specific cell line and protein of interest.

- Stock Solution: Prepare a concentrated stock solution, for example, 10 mg/ml in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles [3].

Alternative Pathways and Research Insights

Research on Turnip mosaic virus (TuMV) suggests that some biological processes can bypass the conventional secretory pathway that BFA disrupts. Impairing ER-to-Golgi traffic in infected cells did not inhibit viral replication and instead enhanced intercellular virus movement [4]. This indicates that viral replication vesicles can use a non-conventional pathway that bypasses the Golgi apparatus, possibly involving prevacuolar compartments and SNARE proteins like VTI11 [4]. This finding is a critical consideration when interpreting BFA experiments, as it shows not all transport is equally sensitive to the drug.

References

Brefeldin A protocol for intracellular cytokine staining

Brefeldin A in Intracellular Cytokine Staining

The core function of this compound in ICS is to act as a protein transport inhibitor. By disrupting vesicular transport from the endoplasmic reticulum (ER) to the Golgi apparatus, BFA prevents the constitutive secretion of newly synthesized cytokines. With the secretory pathway blocked, cytokines produced by the cell following activation accumulate inside the endoplasmic reticulum and cytoplasm. This intracellular accumulation is crucial for successful detection by fluorescent-labeled antibodies after the cells are fixed and permeabilized [1] [2].

The typical working concentration of BFA in ICS assays ranges from 0.2 to 5 μM, with a common stock solution prepared at 5 mg/mL in DMSO [1] [2]. It is usually added at the beginning of the stimulation period for peptide antigens or after a 2-hour delay for protein antigens to allow for proper antigen processing and presentation [3] [2].

Experimental Protocol for ICS with BFA

What follows is a generalized and detailed protocol for performing intracellular cytokine staining using this compound, suitable for human PBMC or whole blood samples [3] [2].

Sample Preparation

- PBMC or Whole Blood: Use fresh or cryopreserved PBMC resuspended at 5-10 × 10⁶ cells/mL in complete RPMI-1640 medium. Alternatively, use heparinized whole blood [2].

- Stimulation Antigen: Prepare your antigen of interest, such as a peptide mix, in DMSO. A common final concentration for individual peptides in stimulation is 1–2 μg/mL [2].

- Positive Control: Staphylococcal enterotoxin B (SEB) at 50 μg/mL.

- Negative Control: Cells with no antigen or an irrelevant peptide.

- Costimulation: Include costimulatory antibodies (e.g., anti-CD28 and anti-CD49d) at approximately 1 μg/mL each to enhance T cell activation [2].

Cell Activation and Staining Workflow

The following diagram outlines the key stages of the ICS protocol, from cell stimulation to flow cytometry analysis.

Key Procedural Steps

- Activation and Secretion Block: Add 200 μL of your cell suspension to each well of a 96-well plate. Pipet 12 μL of the master mix containing the antigen, costimulatory antibodies, and this compound into the respective wells. Mix gently by pipetting.

- Incubation: Cover the plate and incubate for 6 to 12 hours at 37°C in a CO₂ incubator. Note: For protein antigens (which require processing and presentation), add BFA after the first 2 hours of stimulation to avoid interference [3] [2].

- Post-Incubation Processing:

- Stop Reaction and Detach Cells: Add 20 μL of 20 mM EDTA per well, mix, and incubate for 15 minutes at room temperature. This helps detach any adherent cells.

- Erythrocyte Lysis and Fixation: Centrifuge the plate, remove the supernatant, and resuspend the cell pellet in a lysing/fixation solution (e.g., BD FACS Lysing Solution). Incubate for 10-15 minutes at room temperature, protected from light.

- Permeabilization: Centrifuge the plate, remove the supernatant, and resuspend the cells in a permeabilization solution (e.g., BD FACS Permeabilization Solution 2). Incubate for 10-15 minutes at room temperature, protected from light.

- Intracellular Staining: Add your titrated antibody cocktail against intracellular cytokines (and other markers) directly to the permeabilization buffer. Incubate for 30-60 minutes at room temperature, protected from light.

- Washing and Acquisition: Wash the cells twice with wash buffer, then resuspend in a stabilizing fixative or PBS for acquisition on a flow cytometer [2].

Cytokine-Specific Staining Guide

The table below provides a quick reference for staining various human cytokines, including recommended secretion inhibitors.

| Cytokine | Cell Source | Activation | Incubation Time | Intracellular Block | Common Antibody Clones |

|---|---|---|---|---|---|

| IFN-γ | PBMC | PMA (30-50 ng/mL) / Ionomycin (1 μg/mL) | 5 hours | This compound | 4S.B3 [4] |

| TNF-α | PBMC | PMA (30-50 ng/mL) / Ionomycin (1 μg/mL) | 5 hours | This compound | MAb11 [4] |

| IL-2 | PBMC | PMA (30-50 ng/mL) / Ionomycin (1 μg/mL) | 4-6 hours | This compound | MQ1-17H12 [4] |

| IL-4 | PBMC | PMA (30-50 ng/mL) / Ionomycin (1 μg/mL) | 4-6 hours | This compound | 8D4-8 [4] |

| IL-6 | PBMC | LPS (100 ng/mL) | 24 hours | This compound | MQ2-13A5 [4] |

| IL-10 | CD4+ T cells | Th2 polarizing; PMA/Ionomycin (5hr) | 6 days | Monensin | JES3-9D7 [4] |

| GM-CSF | PBMC | PMA (30-50 ng/mL) / Ionomycin (1 μg/mL) | 5 hours | Monensin | BVD2-21C11 [4] |

Multiparameter Panel Design

When designing multicolor flow cytometry panels, strategic assignment of fluorochromes is critical for success.

- Fluorochrome Brightness: Reserve the brightest fluorochromes (e.g., PE, Alexa Fluor 647) for detecting cytokines, which are typically dim. Use dimmer fluorochromes (e.g., Pacific Blue, AmCyan) for abundantly expressed surface markers like CD4, CD8, and CD3 [3] [2].

- Spillover and Tandem Dyes: Avoid spillover from bright markers into channels where you need high-resolution sensitivity for cytokines. Be cautious with tandem dyes (e.g., PE-Cy7, APC-Cy7) as they can degrade; do not use them in combination with their parent dyes (PE, APC) for markers expressed on overlapping cell populations [3].

- Surface vs. Intracellular Staining: Stain for cell surface markers (CD3, CD4, CD8) before fixation, as many epitopes are sensitive to fixation and permeabilization. Staining for intracellular cytokines and other functional markers is performed after permeabilization [3] [2].

Troubleshooting and Optimization

- Low Cytokine Signal: Confirm that BFA was added at the correct time and concentration. Titrate both your activation agents (peptides, PMA/ionomycin) and your detection antibodies to achieve the best signal-to-noise ratio.

- High Background/Non-Specific Staining: Include unstimulated (negative control) and SEB-stimulated (positive control) samples in every experiment. Use directly conjugated antibodies and titrate them to find the concentration that provides maximal separation between positive and negative populations [3] [2].

- Loss of Surface Marker Staining: If a surface marker is not detected after fixation, try staining for it prior to the fixation and permeabilization steps.

- Solvent Cytotoxicity: The final concentration of DMSO from the BFA stock should not exceed 0.1% to avoid cytotoxic effects on the cells [1].

- Viability Concerns: Do not use BFA at high concentrations (>10 μM) or for prolonged periods (>24 hours), as this can lead to non-specific cell death and apoptosis due to excessive ER stress [1].

Advanced Applications

Beyond standard immunophenotyping, BFA-based ICS is pivotal in advanced research:

- Antigen-Specific T Cell Isolation: The MicroFAST platform uses a BFA-based secretion block in a microfluidic system to capture IFN-γ secreted by single T cells, enabling the isolation and identification of antigen-specific T cell receptors (TCRs) for therapeutic development [5].

- Comprehensive Functional Profiling: ICS is often combined with staining for other functional markers like CD154 (a T cell activation marker) or CD107a (a degranulation marker). For these multiplexed assays, a combination of this compound and monensin is often recommended [3].

References

- 1. This compound: Gold-Standard Vesicle Transport Inhibitor fo... [golgi-mturquoise2.com]

- 2. Multiparameter Intracellular Cytokine Staining [creative-diagnostics.com]

- 3. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Staining Quick Guides [thermofisher.com]

- 5. Identification of antigen-specific functional CD8+ T cells ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Using Brefeldin A in Flow Cytometry

Introduction to Brefeldin A in Flow Cytometry

This compound (BFA) is a critical reagent in immunological research that enables the detection and characterization of intracellular cytokines through flow cytometry. This macrocyclic lactone compound, originally isolated from the fungus Eupenicillium brefeldianum, functions as a potent inhibitor of intracellular protein transport. [1] In the context of flow cytometry, BFA is primarily employed to enhance the detectability of intracellular cytokines by blocking their secretion, thereby causing accumulation within cellular compartments. This allows researchers to identify and characterize rare cytokine-producing cell populations that would otherwise be undetectable due to rapid cytokine secretion following activation.

The utility of BFA extends across multiple research domains, including infectious disease models, autoimmune disorders, and basic immunology research. Unlike genetic reporter systems that require extensive breeding to incorporate markers into specific genetic backgrounds, BFA can be applied to mice of any genotype without additional cross-breeding. [2] This flexibility makes it particularly valuable for studying cytokine production in various knockout models or for investigating multiple cytokines simultaneously. Furthermore, recent methodological advances demonstrate that BFA-based intracellular cytokine staining (ICS) panels can be optimized and validated using stimulated co-culture systems, reducing the need for stressful animal testing while maintaining physiological relevance. [3]

Mechanism of Action

Molecular Mechanism of this compound

This compound exerts its effects through a specific molecular mechanism that disrupts normal intracellular protein trafficking:

GBF1 Inhibition: BFA indirectly inhibits intracellular protein transport by targeting guanine nucleotide exchange factor GBF1. [1] This factor normally mediates the formation of transport vesicles by recruiting COPI coat proteins to cargo-bound receptor proteins in the Golgi complex membrane. [1]

Vesicle Formation Blockade: By inhibiting GBF1, BFA prevents COPI recruitment, which consequently inhibits the formation of transport vesicles that normally carry proteins from the endoplasmic reticulum (ER) to the Golgi complex. [1]

Retrograde Transport: Instead of merely blocking forward transport, BFA actually induces retrograde movement of secretory proteins from the cis/medial Golgi complex back to the endoplasmic reticulum. [1] This results in the accumulation of cytokines and other secreted proteins within the ER compartment, dramatically increasing their intracellular concentration to detectable levels.

The following diagram illustrates this mechanism and the experimental workflow for BFA use in flow cytometry:

Diagram 1: Molecular mechanism of this compound and experimental workflow for intracellular cytokine detection.

Cellular Consequences and Detection Enhancement

The molecular actions of BFA produce several important cellular consequences that directly enhance cytokine detection:

Protein Accumulation: By disrupting the normal secretory pathway, BFA causes progressive accumulation of cytokines within the endoplasmic reticulum. [4] This accumulation significantly increases the intracellular concentration of cytokines that would otherwise be secreted too rapidly for detection.

Golgi Complex Disassembly: Extended exposure to BFA leads to the functional disassembly of the Golgi complex and its merger with the endoplasmic reticulum. [1] This structural reorganization further enhances intracellular retention of secreted proteins.

Detection Window: The accumulation effect creates a detectable window for cytokine-producing cells that typically lasts 4-6 hours after BFA administration. [2] [5] This temporal window is critical for capturing transient cytokine expression patterns following cellular activation.

It is important to note that while BFA effectively blocks the secretion of most cytokines, its efficacy can vary depending on the specific cytokine and cell type. Some cytokines may utilize alternative secretion pathways that are less susceptible to BFA inhibition, necessitating empirical validation for each experimental system. [4]

Experimental Protocols

In Vitro Intracellular Cytokine Staining Protocol

The in vitro intracellular cytokine staining protocol using BFA enables detailed characterization of cytokine production in ex vivo cell cultures. This approach is particularly valuable for panel optimization and validation without requiring animal testing, aligning with the 3Rs principles (Replacement, Reduction, and Refinement). [3]

3.1.1 Cell Stimulation and BFA Treatment

Cell Preparation: Isolate lymphocytes from relevant tissue sources (spleen, lymph nodes, peripheral blood) and resuspend in complete culture medium at a density of 0.5-1 × 10^6 cells/mL. [3]

Activation Stimulus: Add appropriate stimulus to activate cells and induce cytokine production:

- Polyclonal Activators: PMA (phorbol 12-myristate 13-acetate, 10-50 ng/mL) combined with ionomycin (500-1000 ng/mL) is highly effective for T cell activation. [6]

- Antigen-Specific Stimulation: For antigen-specific responses, use relevant peptides or proteins at optimized concentrations.

- Receptor-Mediated Activation: Anti-CD3/CD28 antibodies can provide more physiological T cell activation. [5]

BFA Addition: Add BD GolgiPlug (BFA solution) at 1 μL per mL of cell culture approximately 1 hour after initial stimulation. [1] [5] This timing allows cellular activation to initiate before blocking protein secretion.

Incubation: Continue incubation for 4-6 hours at 37°C in a 5% CO₂ humidified incubator. Do not extend BFA treatment beyond 12 hours due to increasing cellular toxicity. [5]

3.1.2 Cell Harvest and Staining

Cell Harvesting: Collect cells into appropriate tubes and wash with cold FACS buffer (PBS with 0.5% BSA and 4 mM EDTA). [2]

Viability Staining: Resuspend cells in viability dye (e.g., LIVE/DEAD Fixable Blue Dead Cell Stain) according to manufacturer instructions to exclude dead cells from analysis. [2] [3]

Surface Antigen Staining: Incubate cells with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, etc.) for 20-30 minutes at 4°C in the dark. Use Brilliant Stain Buffer when panels include multiple Brilliant Violet dyes to prevent aggregation artifacts. [2]

Fixation and Permeabilization: Treat cells with Fixation/Permeabilization solution (e.g., BD Fixation/Permeabilization Solution Kit) according to manufacturer instructions. This step is essential for maintaining cytokine integrity while allowing antibody access to intracellular compartments. [2]

Intracellular Staining: Incubate fixed/permeabilized cells with fluorochrome-conjugated antibodies against cytokines (IFN-γ, TNF-α, IL-6, etc.) for 30 minutes at 4°C in the dark. [2] [3]

Flow Cytometric Analysis: Resuspend stained cells in FACS buffer and acquire data on a flow cytometer with appropriate laser and filter configurations. For high-parametric panels, spectral flow cytometry is recommended for its enhanced ability to resolve multiple fluorophores. [3]

In Vivo this compound Administration Protocol

In vivo administration of BFA enables the evaluation of cytokine production in the physiological context of an intact immune system, preserving the native tissue microenvironment and cellular interactions that may be lost in ex vivo culture systems. [2]

3.2.1 Animal Considerations and BFA Administration

Animal Models: This approach can be applied to mice of any genetic background without the need for cross-breeding with reporter strains, making it particularly valuable for studying cytokine production in various knockout models. [2]

BFA Preparation: Prepare a sterile solution of BFA in appropriate vehicle at a concentration that allows administration of the required dose in a manageable volume (typically 100-200 μL for mice).

Administration Route and Timing: Administer BFA via intravenous injection 6 hours prior to euthanizing the animals. [2] This timing allows adequate accumulation of cytokines within cells while minimizing potential toxicity from prolonged exposure.

Infection/Immunization Models: For infectious disease models such as Burkholderia thailandensis infection, inject BFA at timepoints corresponding to known immune response kinetics. [2] The optimal timing may vary depending on the specific pathogen and host factors.

3.2.2 Tissue Processing and Analysis

Sample Collection: Euthanize animals and collect relevant tissues (spleen, lymph nodes, lungs, etc.) at the predetermined timepoint following BFA administration.

Single-Cell Suspension: Process tissues to generate single-cell suspensions using mechanical dissociation and/or enzymatic digestion appropriate for the tissue type.

Cell Staining: Follow the surface and intracellular staining protocol described in section 3.1.2, omitting the ex vivo stimulation step as cytokines have been produced and accumulated in situ.

Critical Optimization Parameters

Successful implementation of BFA-based intracellular cytokine staining requires careful optimization of several key parameters:

BFA Concentration and Timing: While standard protocols recommend 1 μL/mL of BD GolgiPlug for in vitro studies, [5] optimal concentrations may vary based on cell type and stimulation conditions. Similarly, the 6-hour in vivo administration window should be validated for specific experimental models. [2]

Multicolor Panel Design: When designing high-parameter flow cytometry panels, assign bright fluorophores to low-density antigens (e.g., PE for CCL2) and avoid combining markers for highly autofluorescent cells (e.g., myeloid cells) with dyes emitting at 450-540 nm where autofluorescence peaks. [3]

Stimulation Conditions: The choice of stimulation method significantly impacts cytokine detection. PMA/ionomycin typically provides strong polyclonal activation, while specific antigens may be necessary for physiological relevance. [6]

Cellular Toxicity Management: Both BFA and monensin exhibit time-dependent cellular toxicity. [1] Limit BFA exposure to 4-12 hours and include viability staining in all panels to exclude dead cells from analysis. [5]

Comparative Analysis with Monensin

Mechanism and Efficacy Comparison

While both BFA and monensin are protein transport inhibitors used for intracellular cytokine staining, they differ significantly in their mechanisms of action and efficacy for specific applications:

Table 1: Comparative Analysis of this compound and Monensin

| Parameter | This compound (BFA) | Monensin |

|---|---|---|

| Mechanism of Action | Inhibits GBF1, blocks ER-to-Golgi transport, causes retrograde protein movement to ER [1] | Na+/H+ ionophore, blocks protein transport from medial to trans Golgi cisternae [1] |

| Source | Fungus Eupenicillium brefeldianum [1] | Bacterium Streptomyces cinnamonesis [1] |

| Cellular Toxicity | Moderate, increases with exposure time beyond 12 hours [1] [5] | Higher than BFA, particularly problematic for extended incubations [7] [1] |

| CD69 Blockade | Completely blocks surface CD69 expression [7] | Does not completely block CD69 expression [7] |

| Effect on Cell Populations | Minimal selective loss of cell subsets [7] | Can cause selective loss of CD4- cells, altering population ratios [7] |

| TNF-α Detection | Effective for blocking TNF-α secretion in human T cells [1] | Less effective for TNF-α detection in human T cells [1] |

| IFN-α Detection | Compatible with IFN-α detection [1] | Decreased detection of IFN-α in rhesus macaque T cells [1] |

Application-Specific Considerations

The choice between BFA and monensin should be guided by specific experimental requirements:

Surface Marker Preservation: For experiments requiring concurrent analysis of surface activation markers like CD69, BFA is strongly recommended as it completely blocks CD69 expression while monensin does not. [7]

Multiple Cytokine Detection: When studying cytokine combinations such as CD107α and IFN-α, BFA provides superior detection of IFN-α compared to monensin. [1]

Cell Viability Concerns: In experiments requiring extended incubation periods or when analyzing sensitive cell populations, BFA's lower cellular toxicity profile makes it preferable to monensin. [7]

Protocol Transferability: Commercial formulations like BD GolgiPlug (BFA) and BD GolgiStop (monensin) provide standardized reagents, but BFA protocols may be more consistently transferable across different experimental systems. [5]

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Implementation of BFA-based intracellular cytokine staining may encounter several technical challenges:

Poor Cytokine Detection: If cytokine signals are weak despite adequate stimulation, verify that BFA was added after activation (approximately 1 hour post-stimulation) to allow initiation of protein synthesis before blockade. [1] Additionally, optimize stimulation conditions and BFA concentration for specific cell types.

High Background or Non-Specific Staining: This may result from inadequate permeabilization, antibody concentration issues, or failure to include proper controls. Implement fluorescence-minus-one (FMO) controls and titrate all antibodies to determine optimal signal-to-noise ratios. [3]

Altered Surface Marker Expression: BFA can affect expression of certain activation markers like CD69. [7] If comprehensive surface phenotyping is required, consider alternative gating strategies or validate marker stability under BFA treatment conditions.

Cellular Toxicity: Excessive cell death during processing may stem from prolonged BFA exposure (>12 hours) or overly aggressive tissue dissociation. [5] Limit BFA incubation times and optimize tissue processing protocols to preserve viability.

Advanced Applications

Recent methodological advances have expanded the applications of BFA in flow cytometry:

High-Parametric Spectral Cytometry: BFA-based intracellular cytokine staining can be incorporated into panels exceeding 20 parameters using spectral flow cytometry. [3] This enables comprehensive immunophenotyping alongside functional analysis.

In Vivo Cytokine Production Tracking: The ability to administer BFA in vivo followed by ex vivo analysis enables tracking of cytokine production in physiological contexts, preserving tissue-specific microenvironmental influences. [2]

Stromal-Immune Cell Interactions: Co-culture systems combining immune cells with stromal elements (e.g., fibroblast-like synoviocytes) can model tissue-specific immune responses while incorporating BFA-based cytokine detection. [3]

Conclusion

This compound remains an indispensable tool for intracellular cytokine detection in flow cytometry applications. Its unique mechanism of action, compatibility with diverse experimental systems, and lower cellular toxicity profile compared to alternatives like monensin make it particularly valuable for both basic research and preclinical studies. The protocols outlined in this document provide a robust foundation for implementing BFA-based approaches, while the troubleshooting guidance addresses common practical challenges.

As flow cytometry continues to evolve toward higher parameter panels and more sophisticated applications, proper optimization and validation of BFA-based intracellular cytokine staining becomes increasingly important. The framework presented here enables researchers to systematically develop and optimize these assays while minimizing animal use through strategic in vitro validation approaches. When implemented with appropriate controls and optimization, BFA-enhanced intracellular cytokine staining provides powerful insights into functional immune responses across diverse experimental contexts.

References

- 1. This compound v Monensin: How to Hunt for Proteins [bitesizebio.com]

- 2. Evaluating cytokine production by flow cytometry using ... [pmc.ncbi.nlm.nih.gov]

- 3. Maximizing Insights, Minimizing Animal Testing: A Framework ... [pmc.ncbi.nlm.nih.gov]

- 4. eBioscience™ Brefeldin Solution (1000X) 1 mL | Contact Us A [thermofisher.com]

- 5. Protein Transport Inhibitor (Containing Brefeldin ) A [bdbiosciences.com]

- 6. Flow cytometric measurement of intracellular cytokines [sciencedirect.com]

- 7. , but not monensin, completely blocks CD69 expression on... This compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Brefeldin A-Mediated Protein Secretion Inhibition

Introduction to Brefeldin A and Its Molecular Mechanism

This compound (BFA) is a macrocyclic lactone fungal metabolite that has become an indispensable research tool for studying intracellular protein transport and secretion. Initially isolated from Penicillium brefeldianum in 1958, BFA was first investigated for its antiviral properties before researchers discovered its profound effects on cellular architecture and protein trafficking in the 1980s [1]. Today, BFA is primarily valued for its ability to reversibly inhibit protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, making it essential for studying secretory pathways, intracellular cytokine detection, and the mechanisms of vesicle formation.

The molecular mechanism of BFA centers on its interaction with the guanine nucleotide exchange factor (GEF) GBF1, which regulates the activation of ADP-ribosylation factor 1 (ARF1) [2] [3]. In normal cellular function, GBF1 catalyzes the exchange of GDP for GTP on ARF1, leading to the recruitment of coat protein complexes (COP-I) that are essential for vesicle formation and transport between the ER and Golgi. BFA specifically binds to the interface of the ARF1•GDP•Sec7 domain complex, preventing the conformational changes in ARF1 required for GDP release and subsequent GTP binding [4]. This inhibition results in the prevention of COP-I coat recruitment, ultimately leading to the rapid disassembly of the Golgi apparatus and its absorption into the endoplasmic reticulum within as little as 30-60 minutes of treatment [5] [1].

Optimal Working Concentrations and Conditions

The effective concentration of this compound varies depending on the experimental system, treatment duration, and specific research objectives. Below are optimized concentration ranges for various applications.

Table 1: this compound Concentration Guidelines for Different Applications

| Application | Working Concentration | Treatment Duration | Key Considerations |

|---|---|---|---|

| Protein Secretion Inhibition | 0.1-5.0 μg/mL | 30 min to 18 hours | Concentration-dependent effect; lower concentrations for short-term, higher for prolonged treatments |

| Intracellular Cytokine Staining | 1X solution (typically 1 μg/mL) | 4-18 hours | Typically added during last 4-6 hours of stimulation; optimize for specific cytokines |

| ER-Golgi Transport Inhibition | 0.1-1.0 μg/mL | 30 min to 2 hours | Effects observable within 30 minutes at 37°C |

| Apoptosis Induction | 10 μg/mL and above | 12-24 hours | Cell type-dependent; can vary significantly between primary cells and cell lines |

Table 2: BFA Solubility and Storage Conditions

| Parameter | Specifications | Protocol Notes |

|---|---|---|

| Molecular Weight | 280.36 g/mol | [5] [6] |

| Solubility in DMSO | 100 mg/mL | Prepare stock aliquots to avoid freeze-thaw cycles |

| Solubility in Ethanol | 25 mg/mL | [5] [6] |

| Stock Solution Concentration | 10 mg/mL (recommended) | Reconstitute 5 mg in 0.5 mL solvent |

| Storage Conditions | -20°C, desiccated | Stable for 24 months lyophilized, 3 months in solution |

The effective concentration of BFA can vary significantly between cell types and experimental conditions. For instance, studies on collagen degradation in human fetal lung fibroblasts demonstrated complete inhibition of secretion at 50 ng/mL (0.05 μg/mL), while apoptosis induction in other cell lines required concentrations of 10 μg/mL or higher [7] [5]. This wide range underscores the importance of empirical optimization for each experimental system.

Step-by-Step Experimental Protocols

Protocol 1: Inhibition of Protein Secretion for Western Blot Analysis

This protocol outlines the use of BFA to inhibit protein secretion for subsequent detection in whole-cell lysates via western blot, particularly useful for studying low-abundance secreted proteins.

Cell Culture and BFA Treatment:

- Culture cells in appropriate media (DMEM or RPMI with 10% FBS and 2 mM glutamine) under standard conditions (37°C, 5% CO₂).

- For protein secretion inhibition, add BFA at optimized concentration (typically 1-5 μg/mL) directly to culture media.

- Critical Note: For inducible proteins, add BFA only after induction. Treatment duration typically ranges from 4-18 hours, with longer incubations requiring lower BFA concentrations to maintain cell viability [8].

Cell Lysis and Protein Extraction:

- Collect cells by centrifugation (100-500 × g, 5 min, 4°C) and wash twice with cold PBS.

- Resuspend cell pellet in cold RIPA buffer supplemented with protease inhibitor cocktail and, if studying phosphoproteins, phosphatase inhibitors.

- Incubate on ice for 15 minutes, then disrupt cells using ultrasonication (3-second pulses, 10-second intervals, 5-15 cycles at 40 kW).

- Clarify lysate by centrifugation (14,000-17,000 × g, 5 min, 4°C) and transfer supernatant to fresh tube.

- Determine protein concentration using Bradford or BCA assay, then dilute with loading buffer to 1-2 mg/mL total protein concentration.

- Denature samples by boiling at 100°C for 10 minutes before western blot analysis [8].

Protocol 2: Concentration of Secreted Proteins from Culture Supernatant

For proteins already secreted into the extracellular space, this concentration method enables detection that would otherwise be impossible due to dilution.

Sample Preparation and Ultrafiltration:

- Culture cells in serum-free medium for 18 hours before supernatant collection to avoid serum protein contamination.

- Centrifuge culture media (300 × g, 5 min) to remove cells and debris.

- Transfer supernatant to ultrafiltration tubes with appropriate molecular weight cutoff (MWCO).

- MWCO Selection: Choose a membrane with MWCO at least two times smaller than target protein molecular weight (e.g., 10k MWCO for 20k protein). Common MWCO options include 3, 10, 30, 50, or 100 kDa [8].

Concentration and Analysis:

- Centrifuge at 4,000 × g for 10-60 minutes at 4°C until volume is reduced to approximately 1 mL.

- Transfer concentrated liquid to a fresh tube without measuring protein concentration.

- Add equal volume of 2× loading buffer for direct western blot analysis, or proceed with protein quantification if necessary [8].

Protocol 3: Intracellular Cytokine Staining for Flow Cytometry

BFA is particularly valuable for flow cytometric analysis of intracellular cytokines by preventing cytokine secretion and enabling accumulation to detectable levels.

Cell Stimulation and BFA Treatment:

- Activate cells with appropriate stimulant (e.g., PMA/ionomycin for T cells, antigen for antigen-specific cells).

- Add BFA at 1× concentration (typically 1 μg/mL) for the duration of stimulation, or for the final 4-6 hours of culture.